molecular formula C9H17NO B2361144 1-(5-Cyclopropyloxolan-2-yl)ethanamine CAS No. 2248350-62-9

1-(5-Cyclopropyloxolan-2-yl)ethanamine

Cat. No.: B2361144
CAS No.: 2248350-62-9
M. Wt: 155.241
InChI Key: IQEOVKLWPCRYBX-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyloxolan-2-yl)ethanamine is an ethanamine derivative featuring a cyclopropyl-substituted oxolane (tetrahydrofuran) ring at the 5-position of the oxolane moiety. The compound’s structure combines a rigid cyclopropyl group with the oxygen-containing oxolane ring, likely influencing its electronic properties, lipophilicity, and steric interactions. Such structural features are critical in medicinal chemistry, where cyclopropyl groups are often employed to enhance metabolic stability and receptor binding specificity .

Properties

IUPAC Name

1-(5-cyclopropyloxolan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-6(10)8-4-5-9(11-8)7-2-3-7/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEOVKLWPCRYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(O1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Cyclopropyloxolan-2-yl)ethanamine typically involves the cyclopropanation of an oxolane derivative followed by the introduction of the ethanamine group. One common method involves the reaction of a cyclopropylcarbinol with an oxirane under acidic conditions to form the cyclopropyloxolane ring. Subsequently, the ethanamine group is introduced via reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of 1-(5-Cyclopropyloxolan-2-yl)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as distillation and crystallization to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclopropyloxolan-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Cyclopropyloxolan-2-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyloxolan-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropyloxolane ring provides structural rigidity, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations:

  • Rigidity vs. Flexibility : The cyclopropyl-oxolane group in the target compound introduces rigidity compared to the flexible alkyl chains in 2C-E or the aromatic systems in 1-Cyclopropyl-2-(2-methylphenyl)ethanamine. This may reduce conformational entropy, favoring selective receptor binding.
  • Lipophilicity : The cyclopropyl group likely increases logP compared to unsubstituted ethanamines, enhancing membrane permeability. However, this value is lower than that of aryl-substituted analogs (e.g., 1-Cyclopropyl-2-(2-methylphenyl)ethanamine) due to the oxolane’s oxygen atom .

Physicochemical Properties

Theoretical calculations using density-functional theory (DFT) methods (e.g., B3LYP functional ) predict the electronic effects of the cyclopropyl-oxolane moiety:

  • Hydrogen Bonding : The oxolane oxygen could act as a weak hydrogen bond acceptor, unlike the methoxy groups in 2C-E, which are stronger acceptors .

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